Cas no 2229268-24-8 (2-chloro-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-one)

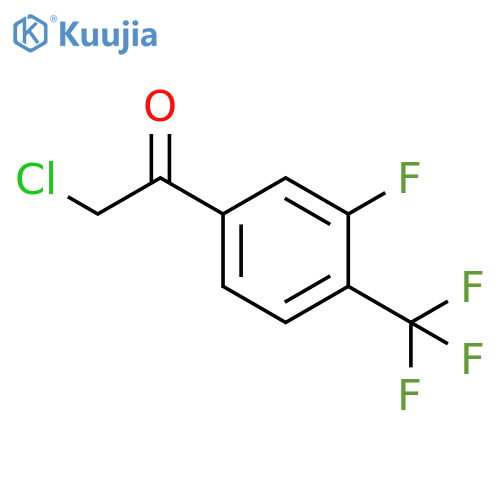

2229268-24-8 structure

商品名:2-chloro-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-one

2-chloro-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-one 化学的及び物理的性質

名前と識別子

-

- 2-chloro-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-one

- Ethanone, 2-chloro-1-[3-fluoro-4-(trifluoromethyl)phenyl]-

- 2229268-24-8

- 2-chloro-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethan-1-one

- EN300-1940056

-

- インチ: 1S/C9H5ClF4O/c10-4-8(15)5-1-2-6(7(11)3-5)9(12,13)14/h1-3H,4H2

- InChIKey: SDZYYDSKFBPHPT-UHFFFAOYSA-N

- ほほえんだ: C(=O)(C1=CC=C(C(F)(F)F)C(F)=C1)CCl

計算された属性

- せいみつぶんしりょう: 239.9965051g/mol

- どういたいしつりょう: 239.9965051g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 241

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 17.1Ų

じっけんとくせい

- 密度みつど: 1.414±0.06 g/cm3(Predicted)

- ふってん: 271.5±40.0 °C(Predicted)

2-chloro-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1940056-1g |

2-chloro-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethan-1-one |

2229268-24-8 | 1g |

$986.0 | 2023-09-17 | ||

| Enamine | EN300-1940056-0.5g |

2-chloro-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethan-1-one |

2229268-24-8 | 0.5g |

$946.0 | 2023-09-17 | ||

| Enamine | EN300-1940056-2.5g |

2-chloro-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethan-1-one |

2229268-24-8 | 2.5g |

$1931.0 | 2023-09-17 | ||

| Enamine | EN300-1940056-5g |

2-chloro-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethan-1-one |

2229268-24-8 | 5g |

$2858.0 | 2023-09-17 | ||

| Enamine | EN300-1940056-1.0g |

2-chloro-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethan-1-one |

2229268-24-8 | 1g |

$1214.0 | 2023-06-03 | ||

| Enamine | EN300-1940056-5.0g |

2-chloro-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethan-1-one |

2229268-24-8 | 5g |

$3520.0 | 2023-06-03 | ||

| Enamine | EN300-1940056-10g |

2-chloro-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethan-1-one |

2229268-24-8 | 10g |

$4236.0 | 2023-09-17 | ||

| Enamine | EN300-1940056-0.05g |

2-chloro-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethan-1-one |

2229268-24-8 | 0.05g |

$827.0 | 2023-09-17 | ||

| Enamine | EN300-1940056-10.0g |

2-chloro-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethan-1-one |

2229268-24-8 | 10g |

$5221.0 | 2023-06-03 | ||

| Enamine | EN300-1940056-0.1g |

2-chloro-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethan-1-one |

2229268-24-8 | 0.1g |

$867.0 | 2023-09-17 |

2-chloro-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-one 関連文献

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

3. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

2229268-24-8 (2-chloro-1-3-fluoro-4-(trifluoromethyl)phenylethan-1-one) 関連製品

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量